![molecular formula C13H15NO5 B4983447 dimethyl 2,2'-(benzoylimino)diacetate CAS No. 5410-11-7](/img/structure/B4983447.png)
dimethyl 2,2'-(benzoylimino)diacetate
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Overview
Description
DBD is a white crystalline powder that is soluble in organic solvents. It has a molecular formula of C14H14N2O6 and a molecular weight of 302.27 g/mol. DBD is commonly used as a reagent in organic synthesis, especially in the preparation of imines and enamines. In recent years, DBD has gained attention for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of DBD is not fully understood. However, it is believed that DBD induces cell death in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis.
Biochemical and physiological effects:
DBD has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. DBD has also been shown to exhibit anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using DBD in lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for developing anti-cancer drugs. However, one of the limitations of using DBD is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DBD. One area of research is the development of DBD-based anti-cancer drugs. Another area of research is the development of new synthetic methods for DBD that can improve its solubility and selectivity towards cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of DBD and its potential use in other scientific research applications.
In conclusion, DBD is a promising compound that has gained attention for its potential use in various scientific research applications. Its high selectivity towards cancer cells and potential anti-cancer activity make it a promising candidate for developing anti-cancer drugs. Further research is needed to fully understand the mechanism of action of DBD and its potential use in other scientific research applications.
Synthesis Methods
DBD can be synthesized through a two-step reaction process. The first step involves the reaction of benzoyl chloride with diethyl malonate in the presence of a base to form benzoylmalonic acid. The second step involves the reaction of benzoylmalonic acid with dimethylamine in the presence of a dehydrating agent to form DBD.
Scientific Research Applications
DBD has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a catalyst for organic reactions, and as a potential anti-cancer agent. DBD has been shown to exhibit selective toxicity towards cancer cells, with minimal toxicity towards normal cells.
properties
IUPAC Name |
methyl 2-[benzoyl-(2-methoxy-2-oxoethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(15)8-14(9-12(16)19-2)13(17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDTVONGXDCDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279396 |
Source
|
Record name | dimethyl 2,2'-(benzoylimino)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5410-11-7 |
Source
|
Record name | NSC12578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 2,2'-(benzoylimino)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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